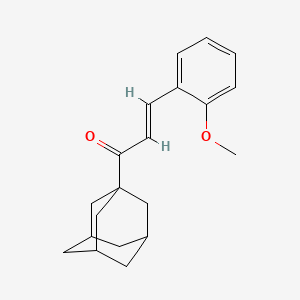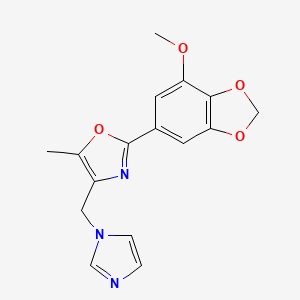
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one, also known as STS-135, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of drugs known as designer drugs, which are designed to mimic the effects of cannabis. However, unlike cannabis, STS-135 is not a natural compound and is synthesized in a laboratory.
Mecanismo De Acción
The mechanism of action of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is similar to that of other synthetic cannabinoids. It acts on the endocannabinoid system, which is a complex network of receptors and enzymes that play a crucial role in regulating various physiological processes. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one binds to the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. This binding leads to the activation of various signaling pathways, which ultimately result in the biological effects of the compound.
Biochemical and Physiological Effects
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. Additionally, 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it an ideal compound for studying the effects of cannabinoids on various physiological processes. However, one of the limitations is that it is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis method of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is highly complex and requires specialized knowledge and equipment, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one. One potential direction is to study its potential use in the treatment of cancer. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have anti-tumor properties, which make it a potential candidate for the treatment of various types of cancer. Another potential direction is to study its potential use in the treatment of epilepsy. 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, further research is needed to fully understand the long-term effects of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one and its potential use in the treatment of various diseases.
Conclusion
In conclusion, 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. However, further research is needed to fully understand the long-term effects of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one and its potential use in the treatment of various diseases.
Métodos De Síntesis
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is synthesized using a multi-step process that involves several chemical reactions. The synthesis method involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium borohydride, and palladium on carbon. The final product is obtained through purification and crystallization. The synthesis method of 1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one is highly complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-(1-adamantyl)-3-(2-methoxyphenyl)-2-propen-1-one has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, epilepsy, and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-1-(1-adamantyl)-3-(2-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-22-18-5-3-2-4-17(18)6-7-19(21)20-11-14-8-15(12-20)10-16(9-14)13-20/h2-7,14-16H,8-13H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUNATHRCLHKNV-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5497035.png)
![2-[2-(4-bromophenyl)vinyl]-8-methoxyquinoline](/img/structure/B5497044.png)
![5-methyl-2-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-benzimidazole](/img/structure/B5497048.png)
![methyl 2-[5-(2-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5497050.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5497054.png)
![10-bromo-6-[2-(2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5497060.png)

![2-{1-[(3-ethyl-5-isoxazolyl)methyl]-2-piperidinyl}-5-fluoro-1H-benzimidazole](/img/structure/B5497070.png)
![2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B5497089.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5497103.png)
![2-[(5-cyclopropyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5497116.png)

![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)